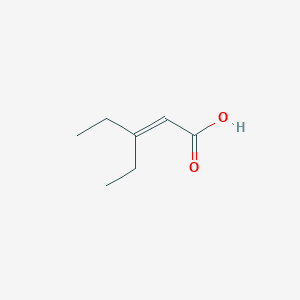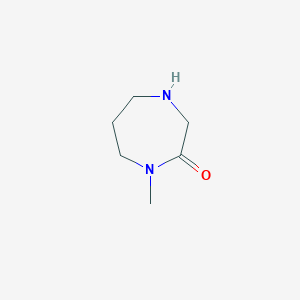
1-Methyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,4-diazepan-2-one is a chemical compound with the CAS Number: 60565-89-1 . It has a molecular weight of 128.17 and is typically stored at room temperature . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for 1-Methyl-1,4-diazepan-2-one is1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Methyl-1,4-diazepan-2-one is a liquid at room temperature . It has a molecular weight of 128.17 .Wissenschaftliche Forschungsanwendungen
Complex Formation with Metal Ions
Research has shown that derivatives of 1-Methyl-1,4-diazepan-2-one, such as Diazepam, form complexes with lanthanide(III) metal ions. The complex formation constants were studied, revealing that the protonation constant of Diazepam decreases with increasing temperature, indicating potential applications in the study of metal ion interactions in medicinal chemistry (Bayes et al., 2012).
Drug Scaffold and Synthesis
The compound has been utilized in the enantioselective synthesis of quinolone-2,4-diones from N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, providing an efficient entry to a potentially useful drug scaffold with high enantioselectivity. This highlights its role in creating new therapeutic agents (Antolak et al., 2014).
Molecularly Imprinted Polymers
A study focused on creating a molecularly imprinted polymer for the separation of Diazepam from serum samples, illustrating the compound's utility in developing targeted extraction methods for specific molecules, which could be particularly useful in pharmacological research and drug abuse monitoring (Hasanah et al., 2020).
Catalysis and Organic Synthesis
The compound and its derivatives have been employed as catalysts or intermediates in the synthesis of various organic molecules. For instance, Fe3O4/SiO2 nanoparticles were used as a catalyst for the one-pot multicomponent synthesis of diazepine derivatives, showcasing its application in facilitating chemical reactions and potentially synthesizing new drug molecules (Maleki, 2012).
Analytical Applications
1-Methyl-1,4-diazepan-2-one derivatives have also been used in analytical chemistry to study the distribution of energy barriers in amorphous forms of the compound, aiding in understanding its physical properties and behavior in different states. This could have implications for drug formulation and stability studies (Pajzderska et al., 2016).
Safety and Hazards
The safety information for 1-Methyl-1,4-diazepan-2-one indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
1-Methyl-1,4-diazepan-2-one is a chemical compound that is structurally similar to diazepam , a long-acting benzodiazepine . The primary targets of diazepam are the gamma-aminobutyric acid (GABA) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in reducing neuronal excitability throughout the nervous system .
Mode of Action
The compound interacts with its targets, the GABA receptors, by enhancing the activity of GABA . This enhancement leads to an increase in the inhibitory effects of GABA on neuronal excitability, resulting in sedative, muscle relaxant, and anticonvulsant effects .
Biochemical Pathways
The enhancement of GABA activity affects several biochemical pathways. It leads to a decrease in the excitability of the central nervous system, which can result in sedation, muscle relaxation, and a reduction in seizures . These effects can be beneficial in the treatment of conditions such as severe anxiety disorders, alcohol withdrawal syndrome, and seizures .
Pharmacokinetics
Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability, which can lead to sedation, muscle relaxation, and a reduction in seizures . These effects can be beneficial in the treatment of conditions such as severe anxiety disorders, alcohol withdrawal syndrome, and seizures .
Action Environment
The action, efficacy, and stability of 1-Methyl-1,4-diazepan-2-one can be influenced by various environmental factors. For instance, temperature can affect the protonation constant of diazepam, a structurally similar compound. This suggests that temperature could also influence the action of 1-Methyl-1,4-diazepan-2-one. Additionally, the compound is typically stored at room temperature and is usually in liquid form , suggesting that it may be sensitive to changes in temperature or other environmental conditions.
Eigenschaften
IUPAC Name |
1-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVJSGPCVKPWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-diazepan-2-one | |
CAS RN |
60565-89-1 |
Source


|
| Record name | 1-methyl-1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)
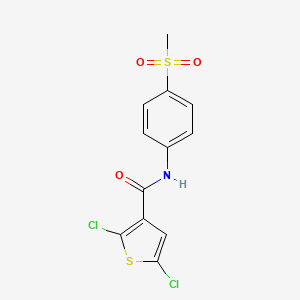

![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2944182.png)
![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)
![3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2944186.png)
![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944187.png)
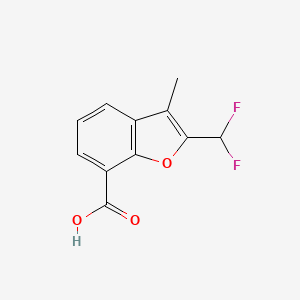
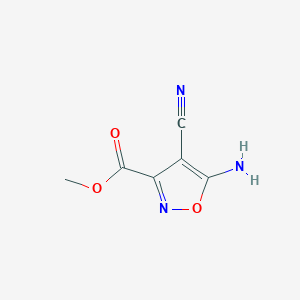
![(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2944193.png)
![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate](/img/structure/B2944194.png)
